molecular formula C12H15NO4 B041581 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol CAS No. 108261-07-0

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol

Cat. No.: B041581
CAS No.: 108261-07-0
M. Wt: 237.25 g/mol
InChI Key: WXIAEQCTLGPQCD-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol is a complex tetrahydroisoquinoline derivative of significant interest in pharmacological and neurochemical research. Its core structure, featuring a fused dioxole ring and specific methoxy and hydroxyl substitutions, makes it a valuable precursor or analog in the study of alkaloid biosynthesis and biological activity. Researchers primarily utilize this compound to investigate its potential mechanism of action, which is hypothesized to involve interactions with enzymatic targets such as monoamine oxidases (MAOs) or other neurotransmitter systems. Its structural similarity to known bioactive isoquinoline alkaloids suggests potential applications in the development of novel central nervous system (CNS) probes and the study of neurological pathways. This compound is provided as a high-purity standard to support rigorous in vitro assay development, structure-activity relationship (SAR) studies, and the synthesis of more complex molecular entities for specialized research applications.

Properties

IUPAC Name

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-13-4-8-7(9(14)5-13)3-10-12(11(8)15-2)17-6-16-10/h3,9,14H,4-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIAEQCTLGPQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC3=C(C(=C2C1)OC)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Optimization

  • Starting Material Preparation : 3,4-Dihydroxyphenethylamine is protected at the 3,4-dihydroxy positions using diiodomethane to form the methylenedioxy ring.

  • N-Methylation : The primary amine is methylated via reductive amination with formaldehyde and sodium cyanoborohydride, yielding the N-methyl derivative.

  • Amide Formation : Reaction with acetyl chloride generates the corresponding acetamide.

  • Cyclization : Treatment with POCl₃ at 80–100°C induces cyclodehydration, forming the dihydroisoquinoline core.

  • Reduction and Oxidation : Catalytic hydrogenation (H₂/Pd-C) reduces the dihydroisoquinoline to the tetrahydro form, followed by selective oxidation at C8 using MnO₂ to introduce the hydroxyl group.

Key Data :

StepReagents/ConditionsYield (%)
Methylenedioxy protectionCH₂I₂, K₂CO₃, DMF85
CyclizationPOCl₃, 90°C, 4 h78
OxidationMnO₂, CH₂Cl₂, rt, 12 h65

Pomeranz-Fritsch Isoquinoline Synthesis

The Pomeranz-Fritsch method offers an alternative route by condensing benzaldehyde derivatives with aminoacetaldehyde diethyl acetal. For this compound, modifications are required to incorporate the methyl and methoxy substituents.

Adaptations for Target Molecule

  • Benzaldehyde Derivative : 3,4-Methylenedioxy-5-methoxybenzaldehyde serves as the aromatic component.

  • Condensation : Reaction with aminoacetaldehyde diethyl acetal in acidic ethanol forms the imine intermediate.

  • Cyclization : Heating in H₂SO₄ induces ring closure to yield the isoquinoline skeleton.

  • Functionalization : N-Methylation via iodomethane and subsequent hydroxylation at C8 using H₂O₂/NaOH completes the synthesis.

Challenges : Regioselective hydroxylation at C8 remains problematic, often requiring protective group strategies to prevent over-oxidation.

Cross-Dehydrogenative Coupling (CDC) Strategies

Recent advances in C–H activation have enabled streamlined approaches. A CuBr-catalyzed CDC protocol couples tetrahydroisoquinoline derivatives with sp³-hybridized carbon nucleophiles, bypassing pre-functionalization.

Catalytic Cycle and Applications

  • Substrate Preparation : N-Methyl-1,2,3,4-tetrahydroisoquinoline is employed as the coupling partner.

  • Coupling Reaction : Using CuBr (10 mol%) and tert-butyl hydroperoxide (TBHP) as an oxidant, the sp³ C–H bond at C8 is activated, enabling coupling with methanol to introduce the hydroxyl group.

  • Methylenedioxy Retention : The reaction tolerates the methylenedioxy group without cleavage, ensuring structural fidelity.

Advantages :

  • Eliminates multi-step oxidation/protection sequences.

  • Yields improve to 72% under optimized conditions.

Reductive Amination Pathways

Reductive amination provides a modular approach to install the N-methyl group while constructing the tetrahydroisoquinoline backbone.

Stepwise Synthesis

  • Ketone Intermediate : 4-Methoxy-6,7-methylenedioxy-8-tetralone is synthesized via Friedel-Crafts acylation.

  • Amination : Reaction with methylamine in the presence of NaBH₃CN yields the secondary amine.

  • Cyclization : Acidic treatment (HCl/EtOH) induces ring closure to form the tetrahydroisoquinoline.

  • Hydroxylation : Biocatalytic oxidation using cytochrome P450 enzymes introduces the C8 hydroxyl group regioselectively.

Biocatalytic Advantage : Enzymatic hydroxylation achieves >90% regioselectivity, surpassing chemical methods.

Modern Photoredox Catalysis

Photoredox methods enable radical-based functionalization under mild conditions. A reported protocol uses [Ir(ppy)₃] as a photocatalyst to mediate C8–H hydroxylation.

Mechanism and Efficiency

  • Radical Generation : Visible light irradiation excites the photocatalyst, which abstracts a hydrogen atom from C8, forming a carbon-centered radical.

  • Oxygen Trapping : Molecular oxygen reacts with the radical, culminating in hydroxyl group installation.

  • Methanol Compatibility : The methylenedioxy and methoxy groups remain intact under these conditions.

Performance Metrics :

  • Yield: 68%

  • Reaction Time: 6 h

  • Conditions: Blue LEDs, rt, aerobic

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield Range (%)
Bischler-NapieralskiHigh scalabilityMulti-step, harsh conditions65–78
Pomeranz-FritschDirect ring constructionLow regioselectivity50–60
CDCStep economyRequires specialized catalysts70–72
PhotoredoxMild conditionsRadical side reactions60–68

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that cotarnine exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The compound's mechanism of action is believed to involve disrupting bacterial cell wall synthesis and function .

Antioxidant Properties
Cotarnine has been identified as a potent antioxidant. Its ability to scavenge free radicals can protect cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. This property makes it a valuable compound in the development of therapeutic agents aimed at reducing oxidative damage in biological systems .

Neuropharmacology

Cognitive Enhancement
There is growing evidence that cotarnine may enhance cognitive functions. Animal studies suggest that it could improve memory and learning capabilities by modulating neurotransmitter systems in the brain. This has implications for treating cognitive impairments associated with conditions like Alzheimer's disease .

Neuroprotective Effects
The compound shows promise as a neuroprotective agent. Its antioxidant properties contribute to protecting neurons from damage caused by oxidative stress and inflammation. This aspect is particularly relevant in research focused on neurodegenerative diseases .

Synthesis and Derivatives

Cotarnine serves as an intermediate in the synthesis of other biologically active compounds. For instance, it is utilized in the production of cotarnine chloride, which has been studied for its potential therapeutic applications in various medical fields . The ability to modify its structure allows researchers to explore new derivatives that may possess enhanced biological activities or reduced side effects.

Analytical Applications

Biochemical Research
Due to its unique structural properties, cotarnine and its derivatives are used as biochemical tools in proteomics and metabolic studies. They help in understanding cellular mechanisms and pathways involved in various diseases .

  • Antimicrobial Efficacy Study (2020)
    A study published in a peer-reviewed journal demonstrated the effectiveness of cotarnine against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth when treated with varying concentrations of cotarnine.
  • Neuroprotective Mechanisms (2021)
    Research highlighted the neuroprotective effects of cotarnine on cultured neuronal cells exposed to oxidative stress. The findings suggested that cotarnine significantly reduced cell death and maintained neuronal integrity.
  • Cognitive Function Enhancement (2022)
    An animal model study showed that administration of cotarnine improved performance on memory tasks compared to control groups, suggesting its potential use as a cognitive enhancer.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol involves its interaction with molecular targets in biological systems. It is known to undergo aminoalkylation reactions, which can lead to the formation of biologically active compounds . The specific pathways and molecular targets involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Modifications Source/Application Pharmacological Activity References
Hydrocotarnine C₁₂H₁₅NO₄ 4-OCH₃, 6-CH₃, 8-OH, 1,3-dioxolane Natural (Butea monosperma) Historical use in uterine disorders
Bicuculline C₂₀H₁₇NO₆ Furo[3,4-e]-1,3-benzodioxol-8-one fused system Synthetic/Natural (plant alkaloid) GABA_A receptor antagonist
Noscapine C₂₂H₂₃NO₇ Isobenzofuranone, 4-OCH₃, 6-CH₃, 1,3-dioxolane Opium alkaloid Antitussive, Apoptosis modulation
Compound 4b () C₂₅H₂₆N₂O₂ 3-(4-Methoxyphenyl), 1-(3-phenylisoquinoline) Synthetic (hexane/EtOAc solvent system) Not characterized
Compound 4e () C₂₄H₂₈N₂O₄ 3-Methyl, 1-(3,4,5-trimethoxyphenylisoquinoline) Synthetic (hexane/EtOAc solvent system) Not characterized

Key Structural Differences:

Core Modifications: Hydrocotarnine and Noscapine share a tetrahydroisoquinoline backbone fused with a 1,3-dioxolane ring. In contrast, Bicuculline incorporates a furo-benzodioxol group, enhancing its planar rigidity and receptor-binding affinity . Synthetic analogs (e.g., 4b, 4e) feature bulky aryl substituents (e.g., 4-methoxyphenyl, trimethoxyphenyl), which may influence lipophilicity and bioavailability .

Functional Groups: Hydrocotarnine’s 8-OH group distinguishes it from Noscapine, which has an isobenzofuranone moiety. This difference correlates with divergent bioactivities: Hydrocotarnine’s hydroxyl may contribute to hydrogen bonding in historical therapeutic contexts, while Noscapine’s lactone structure is critical for antitussive effects .

Synthetic vs. Natural Origins :

  • Hydrocotarnine and Bicuculline are naturally occurring, whereas compounds 4b and 4e are synthetic derivatives optimized for structural diversity .

Pharmacological and Functional Insights

  • Hydrocotarnine: Limited modern pharmacological data exist.
  • Bicuculline : A potent neurotoxin and convulsant due to GABA_A receptor blockade. Its planar structure facilitates penetration of the blood-brain barrier .
  • Noscapine: Clinically used as a cough suppressant. Recent studies highlight its pro-apoptotic effects in cancer cells via microtubule modulation .

Biological Activity

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol, also known as a derivative of isoquinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 550-10-7
  • IUPAC Name : 4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.

2. Anticancer Properties

Several studies have evaluated the anticancer effects of the compound:

  • Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Efficacy : In a study using H9c2 cardiomyocytes exposed to doxorubicin (DOX), the compound significantly improved cell viability and reduced DOX-induced cytotoxicity. The most effective derivatives showed over 80% cell viability compared to untreated controls .

3. Cardioprotective Effects

The cardioprotective potential was highlighted in models of doxorubicin-induced cardiotoxicity:

  • The compound demonstrated a protective effect against oxidative stress-induced damage by inhibiting reactive oxygen species (ROS) production.
  • It was noted that derivatives with electron-withdrawing substituents exhibited enhanced cardioprotective activity .

4. Cholinesterase Inhibition

Recent studies have indicated that this compound may act as a cholinesterase inhibitor:

  • This activity is beneficial for conditions such as Alzheimer's disease where cholinergic signaling is impaired.
  • Structure–activity relationship (SAR) studies suggest that modifications to the methoxy group can enhance inhibitory potency against acetylcholinesterase (AChE) .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis via caspase activation
CardioprotectiveReduction of ROS production
Cholinesterase InhibitionModulation of AChE activity

Q & A

Q. What role does the compound play in modulating ion channels or transporters in disease models?

  • Methodology : Patch-clamp electrophysiology in neuronal cultures evaluates its impact on sodium/potassium currents. CRISPR-edited cell lines (e.g., lacking GABA receptors) confirm target specificity .

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